

An In-Depth Technical Guide to the Spectroscopic Data of p-Isopropylpropiophenone

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Compound of Interest

Compound Name: 1-(4-Isopropylphenyl)propan-1-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for p-Isopropylpropiophenone (also known as **1-(4-isopropylphenyl)propan-1-one**), a key organic compound. Understanding its spectral signature is crucial for its identification, characterization, and application in various scientific fields, including organic synthesis and pharmaceutical development. This document will delve into the details of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that give rise to its unique spectral properties.

Molecular Structure and Key Features

p-Isopropylpropiophenone (CAS No: 27465-52-7) is an aromatic ketone with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol .[\[1\]](#)[\[2\]](#) Its structure consists of a propiophenone core substituted with an isopropyl group at the para position of the phenyl ring. This substitution pattern significantly influences the electronic environment of the molecule and, consequently, its spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For p-Isopropylpropiophenone, both ^1H and ^{13}C NMR provide invaluable structural information.

^1H NMR Spectroscopy: Unraveling the Proton Environment

The ^1H NMR spectrum of p-Isopropylpropiophenone is characterized by distinct signals corresponding to the different types of protons present in the molecule. The deshielding effect of the carbonyl group and the aromatic ring are key factors in interpreting the spectrum.[3][4]

Key ^1H NMR Spectral Features:

Proton Type	Approximate Chemical Shift (δ , ppm)	Multiplicity	Integration	Structural Assignment
Aromatic Protons (ortho to C=O)	7.8 - 8.0	Doublet	2H	Protons on the aromatic ring adjacent to the carbonyl group.
Aromatic Protons (meta to C=O)	7.2 - 7.4	Doublet	2H	Protons on the aromatic ring adjacent to the isopropyl group.
Methylene Protons (-CH ₂ -)	2.9 - 3.1	Quartet	2H	Protons of the ethyl group adjacent to the carbonyl group.
Methine Proton (-CH-)	2.9 - 3.1	Septet	1H	Proton of the isopropyl group.
Methyl Protons (-CH ₃ of ethyl)	1.1 - 1.3	Triplet	3H	Protons of the ethyl group.
Methyl Protons (-CH ₃ of isopropyl)	1.2 - 1.4	Doublet	6H	Protons of the isopropyl group.

Expert Interpretation: The downfield shift of the aromatic protons ortho to the carbonyl group is a direct consequence of the electron-withdrawing nature of the ketone functionality. The quartet and triplet pattern of the ethyl group protons and the septet and doublet pattern of the isopropyl group protons are classic examples of spin-spin coupling, providing definitive evidence for these structural motifs. Hydrogens on the carbon next to a carbonyl group are slightly deshielded and typically appear in the 2.0 to 2.3 δ range.^[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The carbonyl carbon is a particularly diagnostic signal.^[4]

Key ^{13}C NMR Spectral Features:

Carbon Type	Approximate Chemical Shift (δ , ppm)	Structural Assignment
Carbonyl Carbon (C=O)	195 - 205	The ketone carbonyl carbon, significantly deshielded.
Aromatic Carbon (ipso- to C=O)	135 - 140	The aromatic carbon directly attached to the carbonyl group.
Aromatic Carbon (ipso- to isopropyl)	150 - 155	The aromatic carbon directly attached to the isopropyl group.
Aromatic Carbons (ortho to C=O)	128 - 130	Aromatic carbons adjacent to the carbonyl group.
Aromatic Carbons (meta to C=O)	126 - 128	Aromatic carbons adjacent to the isopropyl group.
Methylene Carbon (-CH ₂ -)	30 - 35	The carbon of the ethyl group adjacent to the carbonyl.
Methine Carbon (-CH-)	33 - 38	The carbon of the isopropyl group.
Methyl Carbon (-CH ₃ of ethyl)	8 - 12	The terminal carbon of the ethyl group.
Methyl Carbons (-CH ₃ of isopropyl)	22 - 26	The equivalent carbons of the isopropyl group.

Expert Interpretation: The most downfield signal in the spectrum, typically above 190 ppm, is unequivocally assigned to the carbonyl carbon, a hallmark of aldehydes and ketones.^{[3][4]} The distinct signals for the aromatic carbons reflect the substitution pattern, and the chemical shifts of the aliphatic carbons are consistent with their positions relative to the electron-withdrawing carbonyl group and the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Spectral Features:

Vibrational Mode	Approximate Wavenumber (cm ⁻¹)	Intensity	Interpretation
C=O Stretch	1680 - 1690	Strong	Characteristic of an aromatic ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[5][6]
Aromatic C-H Stretch	3000 - 3100	Medium	Stretching vibrations of the C-H bonds on the aromatic ring.[7]
Aliphatic C-H Stretch	2850 - 3000	Medium-Strong	Stretching vibrations of the C-H bonds in the isopropyl and ethyl groups.[8]
Aromatic C=C Stretch	1585 - 1600 & 1400 - 1500	Medium-Weak	In-ring carbon-carbon stretching vibrations of the aromatic ring.[7]
C-H Bending (Isopropyl)	~1385 and ~1370	Medium	Characteristic bending vibrations for the two methyl groups of the isopropyl substituent.

Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum of p-Isopropylpropiophenone is the strong absorption band for the carbonyl (C=O) stretch. Its position, slightly below 1700 cm^{-1} , is indicative of a ketone conjugated with an aromatic ring.[3][6] The presence of both aromatic and aliphatic C-H stretching bands further confirms the overall structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Key Mass Spectral Features:

m/z	Relative Intensity	Proposed Fragment Ion	Interpretation
176	Moderate	$[\text{C12H16O}]^+$	Molecular ion (M^+) peak, confirming the molecular weight.
147	Strong	$[\text{M} - \text{C2H5}]^+$	Loss of an ethyl radical via α -cleavage.
133	Moderate	$[\text{M} - \text{C3H7}]^+$	Loss of an isopropyl radical.
105	Moderate	$[\text{C6H4C(O)CH2CH3}]^+$	McLafferty rearrangement product (less likely due to aromatic ring).
77	Moderate	$[\text{C6H5}]^+$	Phenyl cation.
43	Moderate	$[\text{C3H7}]^+$	Isopropyl cation.

Expert Interpretation: The mass spectrum of p-Isopropylpropiophenone will show a moderately intense molecular ion peak at m/z 176.[4] A key fragmentation pathway for ketones is α -cleavage, the breaking of the bond between the carbonyl group and an adjacent carbon.[3][5]

For p-Isopropylpropiophenone, the most significant α -cleavage results in the loss of the ethyl group, leading to a strong peak at m/z 147. This resonance-stabilized acylium ion is a characteristic fragment.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of p-Isopropylpropiophenone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H NMR spectrum.
 - Set appropriate spectral width, acquisition time, and relaxation delay.
 - Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ^{13}C .
- Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition (Attenuated Total Reflectance - ATR)

- Background Spectrum: Record a background spectrum of the clean ATR crystal.

- Sample Application: Place a small drop of liquid p-Isopropylpropiophenone directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)

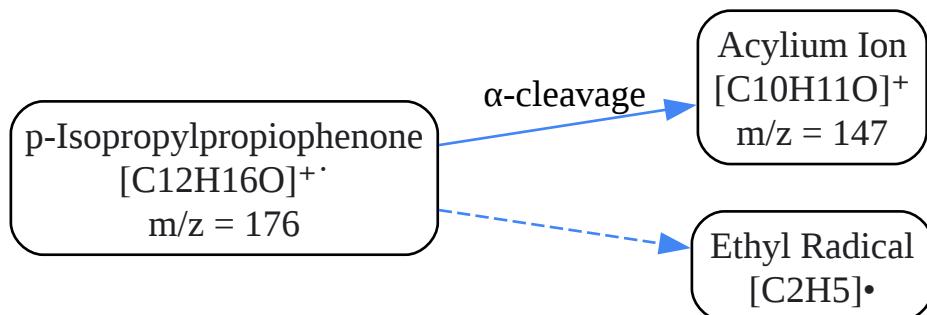
- Sample Introduction: Introduce a dilute solution of p-Isopropylpropiophenone into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualizations

Molecular Structure of p-Isopropylpropiophenone

Caption: Molecular structure of p-Isopropylpropiophenone.

Key Mass Spectrometry Fragmentation Pathway



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Caption: Primary α -cleavage fragmentation of p-Isopropylpropiophenone in MS.

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